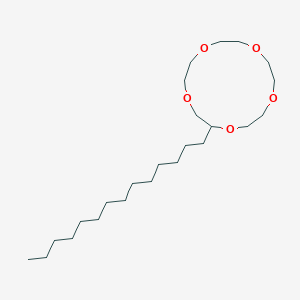
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane, also known as a derivative of 15-Crown-5, is a macrocyclic polyether. This compound is part of the crown ether family, which is known for its ability to form stable complexes with various cations. Crown ethers are widely used in chemistry due to their unique properties, such as their ability to solubilize salts in nonpolar solvents and their role as phase transfer catalysts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the alkylation of 15-Crown-5 with a tetradecyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of crown ethers, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through distillation or recrystallization .
化学反应分析
Types of Reactions
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations, particularly alkali and alkaline earth metals.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of ether linkages.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when complexed with certain metal ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like sodium chloride or potassium iodide in polar solvents.
Substitution: Requires nucleophiles such as alkoxides or amines under basic conditions.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with sodium ions results in a stable sodium-crown ether complex, while nucleophilic substitution can yield various alkylated derivatives .
科学研究应用
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for 2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the solubility and reactivity of the cation, making it useful in various chemical processes .
相似化合物的比较
Similar Compounds
15-Crown-5: The parent compound, known for its ability to complex with smaller cations like sodium and potassium.
18-Crown-6: Another crown ether with a larger ring size, suitable for complexing larger cations like potassium and cesium.
12-Crown-4: A smaller crown ether that complexes well with lithium ions.
Uniqueness
2-Tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its long alkyl chain, which imparts additional hydrophobic properties. This makes it particularly useful in applications where solubility in nonpolar solvents is required, and it can also influence the stability and selectivity of the complexes formed .
属性
CAS 编号 |
92588-90-4 |
|---|---|
分子式 |
C24H48O5 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
2-tetradecyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C24H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-23-28-20-19-26-16-15-25-17-18-27-21-22-29-24/h24H,2-23H2,1H3 |
InChI 键 |
KFAWUUKWSXSYNZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1COCCOCCOCCOCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
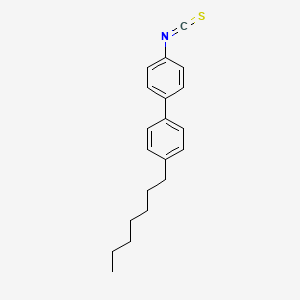
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
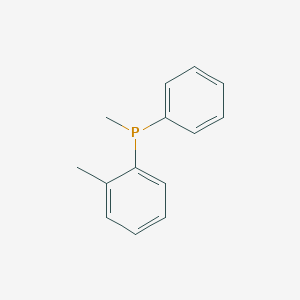
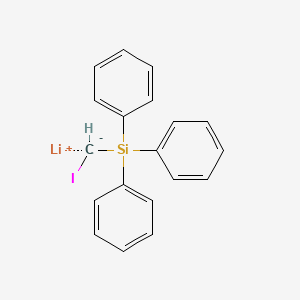
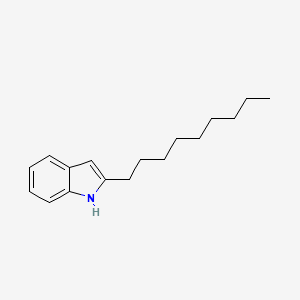
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
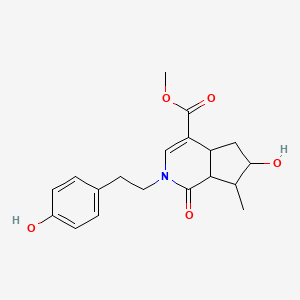

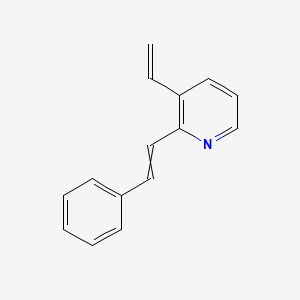
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
